2-Benzoxazolemethanethiol
Description
Significance of Benzoxazole (B165842) Scaffolds in Contemporary Chemical Research
The benzoxazole scaffold, a heterocyclic organic molecule formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, has garnered considerable attention in scientific research due to its diverse and fascinating effects across various domains. najah.edu In medicinal chemistry, benzoxazole derivatives are recognized as crucial building blocks for the development of innovative drugs, exhibiting a wide array of biological activities. najah.edumdpi.com These activities include analgesic, antibacterial, antifungal, anti-inflammatory, and anticancer properties. najah.educhemistryjournal.net The versatility of the benzoxazole scaffold allows for the synthesis of a multitude of bioactive molecules, making it a privileged structure in drug discovery. najah.eduresearchgate.net
The significance of the benzoxazole scaffold also extends to agricultural chemistry, where its derivatives have shown broad-spectrum biological activities, including antibacterial, antiviral, and herbicidal effects. dntb.gov.uamdpi.com This has made them important fused heterocyclic scaffold structures in the discovery of new agrochemicals. dntb.gov.uamdpi.com The planar geometry of the benzoxazole scaffold, coupled with the presence of nitrogen and oxygen atoms that can act as hydrogen acceptors, facilitates various noncovalent interactions such as π-π stacking and hydrophobic interactions with biomacromolecules. najah.edu This structural feature is crucial for the affinity and selectivity of benzoxazole derivatives towards various biological targets. najah.edu
Furthermore, the structural similarity of the benzoxazole ring to natural purine (B94841) bases like adenine (B156593) and guanine (B1146940) suggests its potential to interact with biopolymers and possibly inhibit nucleic acid synthesis, providing another avenue for its wide-ranging biological activities. najah.educhemistryjournal.net The continuous exploration and functionalization of the benzoxazole scaffold are driven by the quest for more potent and selective molecules with enhanced therapeutic or agrochemical efficacy. najah.edudntb.gov.uamdpi.com
Overview of 2-Benzoxazolemethanethiol within the Benzoxazole Class
This compound is a specific derivative within the broader class of benzoxazole compounds. Its structure consists of a benzoxazole core with a methanethiol (B179389) (-CH₂SH) group attached at the 2-position. vulcanchem.com This substituent introduces a nucleophilic and redox-active thiol group, which imparts distinct chemical properties to the molecule. vulcanchem.com The presence of the thiol group allows this compound to participate in reactions such as thiol-disulfide exchange and to coordinate with transition metals through its sulfur and nitrogen atoms. vulcanchem.com
While research on this compound itself is not as extensive as for some other benzoxazole derivatives, its structural features suggest potential applications analogous to those of other thiolated heterocycles. The combination of the biologically active benzoxazole scaffold and the reactive thiol group makes it a compound of interest for further investigation in various fields, including medicinal and materials science.
Below is a table comparing the structural data of this compound with related benzoxazole derivatives.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-Mercaptobenzoxazole (B50546) | C₇H₅NOS | 192–195 | 360 (est.) | 1.217 |
| 6-Methyl-1,3-benzoxazole-2-thione | C₈H₇NOS | 211 | 270.5 | 1.34 |
| This compound | C₈H₇NOS | Data not available | Data not available | Data not available |
Data for this compound is inferred to be analogous to 2-mercaptobenzoxazole derivatives. vulcanchem.com
Historical Development of Research on Related Thiolated Heterocycles
The study of heterocyclic compounds, which contain atoms of at least two different elements as members of its rings, has been a cornerstone of organic chemistry for over a century. askpharmacy.net Among these, sulfur and nitrogen-containing heterocyclic compounds have been of particular interest to researchers for decades. The historical development of this field is rooted in the study of natural products, which often contain heterocyclic moieties and have served as the basis for the design of many synthetic compounds with practical applications.
The development of synthetic methodologies has been crucial in advancing the research on thiolated heterocycles. Early synthetic methods, some of which are still in use today, have been continuously supplemented by new and more versatile techniques. askpharmacy.net The literature on the synthesis of heterocycles is vast and continually expanding. askpharmacy.net
Thiol-based chemistry, including the use of thiolactones, has emerged as a significant area of research for creating complex molecules. rsc.org Thiolactones, which are cyclic esters of mercapto-acids, can undergo ring-opening reactions with nucleophiles like amines, a reactivity that has been exploited in various synthetic strategies. rsc.org This historical progression in synthetic chemistry has enabled the creation of a wide array of thiolated heterocyclic compounds, paving the way for the investigation of their chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazol-2-ylmethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHKESIGQLCYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475984 | |
| Record name | 2-Benzoxazolemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152298-09-4 | |
| Record name | 2-Benzoxazolemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzoxazolemethanethiol
Direct Cyclization Approaches to 2-Benzoxazolethiols
Direct cyclization is a common and effective strategy for constructing the benzoxazole (B165842) ring system. This typically involves the reaction of a 2-aminophenol (B121084) derivative with a reagent that provides the C2 carbon and the thiol group.
A prevalent method for synthesizing benzoxazole-2-thiols involves the cyclization of 2-aminophenols with various sulfur-containing reagents. The reaction of 2-aminophenol with thiourea (B124793) at elevated temperatures (200 °C) directly yields benzoxazole-2-thiol. rsc.org This intermediate can then be further functionalized, for instance, by reaction with methyl chloroacetate (B1199739) to produce benzoxazole methyl ester derivatives. rsc.org Another approach utilizes elemental sulfur in combination with other reagents. For example, the reaction of 2-aminophenols with aryl isothiocyanates in the presence of elemental sulfur and potassium carbonate can produce N-substituted benzoxazol-2-amines through a cyclodesulfurization process. researchgate.net Similarly, tetramethylthiuram disulfide (TMTD) has been used as a cyclizing agent with 2-aminophenols in water to form benzoxazole-2-thiols in excellent yields. rsc.org This method is noted for being metal-free and having a short reaction time. rsc.org
A summary of representative direct cyclization reactions is presented below:
| Starting Materials | Reagents | Product | Key Features |
| 2-Aminophenol, Thiourea | Heat (200 °C) | Benzoxazole-2-thiol | Direct formation of the thiol intermediate. rsc.org |
| 2-Aminophenols, Aryl isothiocyanates | Elemental Sulfur, K2CO3 | N-substituted benzoxazol-2-amines | Cyclodesulfurization reaction. researchgate.net |
| 2-Aminophenols, Tetramethylthiuram disulfide (TMTD) | Water | Benzoxazole-2-thiols | Environmentally benign, high yield, short reaction time. rsc.org |
One-pot syntheses offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste. Several one-pot methods for the synthesis of benzoxazole-2-thiones, which are tautomers of benzoxazole-2-thiols, have been developed. A notable example is the reaction of 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur in the presence of sodium tert-butoxide (NaOt-Bu). nih.gov This strategy affords 3-difluoromethyl benzoxazole-2-thiones in good yields (up to 98%). nih.gov The proposed mechanism involves the initial cyclization of 2-aminophenols with thiocarbonyl fluoride, followed by N-difluoromethylation. nih.gov Another one-pot approach involves the reaction of 2-aminophenols with aldehydes and EDC·HCl under microwave irradiation, leading to benzoxazole derivatives. rsc.org While not directly producing the thiol, this demonstrates the utility of one-pot strategies for the benzoxazole core. rsc.org
Cyclization with 2-Aminophenols and Sulfur-Containing Reagents
Indirect Synthetic Pathways for 2-Benzoxazolemethanethiol Precursors
Indirect methods focus on first forming a substituted benzoxazole ring and then introducing the desired functional group at the 2-position. These pathways offer versatility in accessing a wider range of derivatives.
A powerful strategy for synthesizing 2-substituted benzoxazoles involves the electrophilic activation of tertiary amides. exlibrisgroup.comnih.govmdpi.com In this method, a tertiary amide is reacted with a 2-aminophenol in the presence of triflic anhydride (B1165640) (Tf2O) and a base like 2-fluoropyridine. exlibrisgroup.comnih.govmdpi.com This triggers a cascade reaction involving activation of the amide carbonyl group, nucleophilic addition by the aminophenol, intramolecular cyclization, and subsequent elimination to form the benzoxazole ring. exlibrisgroup.comnih.govmdpi.com This approach is valued for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a variety of functionalized benzoxazole derivatives. exlibrisgroup.comnih.govmdpi.comresearchgate.net
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants. sci-hub.se Several MCRs have been developed for the synthesis of benzoxazole derivatives. One such reaction involves catechols, ammonium (B1175870) acetate, and aldehydes, catalyzed by an Fe(III)−salen complex in ethanol (B145695) under mild conditions. sci-hub.se This method is notable for using air as a benign oxidant and ethanol as a green solvent. sci-hub.se Another MCR involves the reaction of α-bromo ketones, isothiocyanate, and propiolate in the presence of bio-Fe3O4 magnetic nanoparticles as a catalyst in water. cabidigitallibrary.org This green synthesis approach allows for the reuse of the catalyst. cabidigitallibrary.org Copper complexes have also been utilized as catalysts in the multicomponent reaction of 2-aminophenols with other substrates to generate benzoxazole derivatives. rsc.org
A comparison of different multicomponent reaction strategies is provided below:
| Reactants | Catalyst | Solvent | Key Features |
| Catechols, Ammonium acetate, Aldehydes | Fe(III)−salen complex | Ethanol | Uses air as an oxidant, green solvent. sci-hub.se |
| α-Bromo ketones, Isothiocyanate, Propiolate | bio-Fe3O4 MNPs | Water | Green synthesis, reusable catalyst. cabidigitallibrary.org |
| 2-Aminophenols, various substrates | Copper complexes | Not specified | Mild conditions. rsc.org |
Formation of 2-Substituted Benzoxazoles via Electrophilic Activation
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of benzoxazole derivatives to minimize environmental impact. A key approach is the use of environmentally friendly catalysts and solvents. For instance, the reaction of o-aminophenol with aldehydes or thioureas can be catalyzed by fly ash, a waste product, representing a green chemistry approach. vulcanchem.com The synthesis of benzoxazole-2-thiols using tetramethylthiuram disulfide in water is another example of a green method, avoiding the use of volatile organic solvents. rsc.org Furthermore, the use of a reusable imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication provides a rapid and high-yielding synthesis of benzoxazoles from 2-aminophenol and aldehydes. nih.gov This method is advantageous due to the short reaction time (30 minutes) and the fact that water is the only byproduct. nih.gov
Catalytic Methods for Benzoxazole Scaffold Construction Relevant to Thiol Derivatives
The formation of the benzoxazole scaffold is a critical step, and various catalytic methods have been developed to achieve this transformation efficiently. For the synthesis of precursors to this compound, such as 2-(chloromethyl)benzoxazole, the key reaction is the cyclization of a 2-aminophenol with a reagent that provides the C2 carbon and the attached chloromethyl group.
Common strategies involve the condensation of 2-aminophenol with chloroacetic acid or its derivatives. The use of catalysts is crucial for driving these reactions, improving yields, and allowing for milder conditions. Polyphosphoric acid (PPA) has been traditionally used to catalyze the condensation of 2-aminobenzenethiol (a sulfur analogue of 2-aminophenol) with chloroacetic acid to form 2-(chloromethyl)-benzo[d]-thiazole, a reaction that proceeds at elevated temperatures (180°C) over several hours. jyoungpharm.org While effective, this method often requires harsh conditions and difficult work-ups. mdpi.com
More contemporary catalytic approaches aim for greater efficiency and sustainability. Copper-catalyzed methods are prominent for intramolecular cyclization to form the benzoxazole ring. For instance, copper(I) iodide (CuI), often in combination with a ligand like 1,10-phenanthroline, has been used for the cyclization of ortho-haloanilides. organic-chemistry.org These reactions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org Heterogeneous copper catalysts, such as copper(II) oxide nanoparticles and recyclable Cu(II)-SBA-15, have also been developed. organic-chemistry.orgrsc.org These catalysts facilitate the synthesis of 2-substituted benzoxazoles, can be easily recovered from the reaction mixture, and reused multiple times without significant loss of activity. organic-chemistry.orgrsc.org
Iron-catalyzed hydrogen transfer reactions represent another strategy, allowing for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org Additionally, metal-free approaches have gained attention. The use of methanesulphonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. globalresearchonline.net
A direct and effective synthesis of the key intermediate, 2-chloromethyl-benzoxazole, involves the reaction of 2-aminophenol with ethyl chloroacetimidate hydrochloride. nih.gov This method avoids the use of strong acids like PPA and provides the target intermediate, which is primed for nucleophilic substitution to introduce the thiol group.
Table 1: Comparison of Catalytic Methods for Benzoxazole Scaffold Synthesis
| Catalyst/Reagent | Starting Materials | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 2-Aminobenzenethiol + Chloroacetic Acid | Condensation/Cyclization | Established method for benzothiazole (B30560) analogue. | jyoungpharm.org |
| CuI / 1,10-phenanthroline | N-(2-halophenyl)benzamides | Intramolecular C-O Coupling | Effective for cyclization of pre-formed amides. | organic-chemistry.org |
| Cu(II)-SBA-15 | o-Aminophenol + Aldehydes | Condensation/Cyclization | Heterogeneous, recyclable, high conversion (74-86% yields). rsc.org | rsc.org |
| Ethyl chloroacetimidate HCl | 2-Aminophenol | Condensation/Cyclization | Direct synthesis of 2-chloromethyl-benzoxazole intermediate. nih.gov | nih.gov |
| Methanesulphonic Acid | 2-Aminophenol + Acid Chlorides | Condensation/Cyclization | Metal-free, one-pot synthesis. | globalresearchonline.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimization of Benzoxazole Ring Formation: The synthesis of the 2-(chloromethyl)benzoxazole intermediate is a critical point for optimization. Key variables include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of 2-aryl benzoxazoles using a magnetic ionic liquid catalyst (LAIL@MNP), reactions were optimized for catalyst loading (4.0 mg per 1.0 mmol substrate), temperature (70°C), and time (30 minutes) under solvent-free sonication, achieving yields up to 90%. nih.gov Triflic anhydride-promoted synthesis of 2-substituted benzoxazoles has also been optimized, with reactions proceeding at room temperature within an hour. mdpi.com The choice of solvent can also be critical; while some reactions proceed under solvent-free conditions, others may require specific solvents like methylene (B1212753) chloride or ethanol to achieve optimal results. nih.govprepchem.com
Choice of Sulfur Nucleophile: Common reagents include sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) (Na₂S), or thiourea followed by hydrolysis. Thiourea is often preferred as it is less prone to side reactions and forms a stable isothiouronium salt intermediate, which can be cleanly hydrolyzed to the thiol. beilstein-journals.orgnih.gov
Solvent and Base: The reaction is typically performed in a polar solvent like ethanol or acetone (B3395972) to ensure the solubility of the reactants. globalresearchonline.netijpbs.com The choice of base is important for the S-alkylation step. For reactions involving thiols, a non-nucleophilic base like potassium carbonate or a tertiary amine like triethylamine (B128534) is often used to deprotonate the thiol without competing in the substitution reaction. jyoungpharm.orgglobalresearchonline.net
Temperature and Reaction Time: The nucleophilic substitution on the chloromethyl group generally proceeds under mild conditions. Reactions are often run at room temperature or with gentle heating (e.g., refluxing in acetone or ethanol) for several hours to ensure complete conversion. ijpbs.com Overly harsh conditions are typically avoided to prevent decomposition of the benzoxazole ring or side reactions.
A typical optimized two-step procedure would involve the initial synthesis of 2-(chloromethyl)benzoxazole under optimized catalytic conditions, followed by its reaction with thiourea in refluxing ethanol. The resulting isothiouronium salt is then hydrolyzed, often with an aqueous base like sodium hydroxide, to yield the final this compound product. Each of these parameters—reagent stoichiometry, temperature, and reaction time—must be carefully controlled to maximize the yield and purity of the final compound.
Table 2: Optimization Parameters for the Synthesis of this compound
| Step | Parameter | Options & Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|---|
| 1. Scaffold Formation (e.g., 2-(chloromethyl)benzoxazole) | Catalyst | PPA, CuI, Cu(II)-SBA-15, Metal-free acids | Affects reaction rate, yield, and environmental impact. Heterogeneous catalysts allow for easy separation and reuse. rsc.org | jyoungpharm.orgorganic-chemistry.orgrsc.org |
| Solvent | Methylene Chloride, Ethanol, Solvent-free | Influences solubility of reactants and reaction rate. Solvent-free conditions can offer a "green" alternative. nih.govnih.gov | nih.govnih.govprepchem.com | |
| Temperature | 0°C to 180°C | Higher temperatures can increase reaction rates but may lead to side products. Optimized conditions are often milder (e.g., 70°C). jyoungpharm.orgnih.gov | jyoungpharm.orgnih.gov | |
| 2. C-S Bond Formation | Sulfur Source | NaSH, Na₂S, Thiourea | Thiourea provides a stable intermediate, often leading to cleaner reactions and higher yields after hydrolysis. beilstein-journals.org | beilstein-journals.orgnih.gov |
| Solvent | Ethanol, Acetone, DMF | Polar aprotic or protic solvents are typically used to facilitate the nucleophilic substitution. | jyoungpharm.orgglobalresearchonline.netijpbs.com | |
| Conditions | Room temperature to reflux; use of base (e.g., K₂CO₃, NaOH for hydrolysis) | Mild heating is often sufficient. Base choice is critical for deprotonation and subsequent hydrolysis of the intermediate. jyoungpharm.orgglobalresearchonline.net | jyoungpharm.orgglobalresearchonline.net |
Reaction Mechanisms and Reactivity of 2 Benzoxazolemethanethiol
Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Ring of 2-Benzoxazolemethanethiol
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the benzoxazole ring system presents a more complex scenario. The fused heterocyclic ring influences the electron density and reactivity of the benzene (B151609) portion. Generally, aromatic rings are nucleophilic due to their π-electron cloud and are susceptible to attack by electrophiles. govtpgcdatia.ac.in
The presence of the oxazole (B20620) ring, which contains electronegative oxygen and nitrogen atoms, can deactivate the benzene ring towards electrophilic attack compared to benzene itself. The outcome of EAS reactions on substituted benzoxazoles can be directed by the existing substituents. For 2-substituted benzoxazoles, the position of electrophilic attack will be influenced by the directing effects of both the fused oxazole ring and the substituent at position 2.
While specific studies on the electrophilic aromatic substitution of this compound are not prevalent in the provided search results, general principles suggest that the reaction would be challenging due to the deactivating nature of the heterocyclic system. The conditions for such reactions would likely need to be harsh, potentially involving strong acids or catalysts to promote the reaction. govtpgcdatia.ac.in
Addition Reactions Involving Thiol and Aromatic Moieties
Addition reactions typically occur across multiple bonds, such as carbon-carbon double or triple bonds. bhu.ac.inpressbooks.pub In the case of this compound, the aromatic benzoxazole ring is generally resistant to addition reactions due to the stability associated with its aromaticity. However, the thiol group can participate in addition reactions, particularly with unsaturated compounds.
The addition of thiols to alkenes can proceed via a free-radical mechanism, often initiated by light or a radical initiator. researchgate.netwikipedia.org This process, known as thiol-ene coupling, involves a chain reaction mechanism. researchgate.net
The key steps in the free-radical addition of a thiol (RSH) to an alkene are:
Initiation : A radical initiator abstracts a hydrogen atom from the thiol to generate a thiyl radical (RS•). researchgate.netwikipedia.org
Propagation :
The thiyl radical adds to the alkene double bond, forming a carbon-centered radical intermediate. researchgate.netwikipedia.org The addition typically occurs at the less substituted carbon atom to produce the more stable radical. wikipedia.org
This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, forming the final product and regenerating a thiyl radical, which can continue the chain reaction. researchgate.net
Termination : The reaction terminates when two radicals combine. wikipedia.org
This type of reaction is synthetically useful for forming carbon-sulfur bonds. The regioselectivity of the addition often follows an anti-Markovnikov pattern, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org
Concerted Addition Mechanisms
Concerted reactions are single-step processes where all bond-breaking and bond-making occur simultaneously through a single transition state, without the formation of any reactive intermediates. wikipedia.org These reactions are often characterized by high stereospecificity. stackexchange.com Common examples include pericyclic reactions like the Diels-Alder reaction, as well as hydroboration and epoxidation. wikipedia.orgstackexchange.com
The reactivity of this compound in concerted additions is primarily dictated by the functional groups present: the benzoxazole ring system and the methanethiol (B179389) group (-CH₂SH). The benzoxazole ring itself contains a diene-like structure within its heterocyclic framework, which could potentially participate in cycloaddition reactions. Research has shown that oxazole derivatives can act as dienes in Diels-Alder reactions with suitable dienophiles, leading to the formation of pyridine (B92270) derivatives. tandfonline.com For instance, studies have described the inter- and intramolecular Diels-Alder reactions of benzoxazole-based azadienes with electron-rich dienophiles like vinyl ethers. rsc.org
However, the direct participation of the core benzoxazole ring of this compound in such reactions is not extensively documented and would be influenced by the electronic nature of the substituents. The methanethiol group is not typically reactive in concerted additions like the Diels-Alder reaction.
Another significant concerted addition reaction is hydroboration-oxidation. openstax.orgmasterorganicchemistry.com This reaction typically involves the addition of a borane (B79455) (BH₃) across a carbon-carbon double or triple bond in a concerted, syn-addition fashion. openstax.orgquora.comscielo.org.bo Since this compound lacks an alkene or alkyne moiety, it would not undergo hydroboration under standard conditions. The reaction proceeds without a carbocation intermediate, and the addition is stereospecific. openstax.orgyoutube.com
Table 1: Potential Participation of this compound in Concerted Addition Reactions
| Reaction Type | Relevant Functional Group | Plausibility for this compound | Product Type (Hypothetical) |
| Diels-Alder | Benzoxazole Ring (as diene) | Possible, as oxazole derivatives can react. tandfonline.comrsc.org | Pyridine derivatives |
| Hydroboration | Alkene/Alkyne | Not applicable, as the compound lacks C=C or C≡C bonds. | N/A |
| Epoxidation | Alkene | Not applicable, as the compound lacks C=C bonds. | N/A |
Oxidation-Reduction Chemistry of the Thiol Functionality
The thiol (-SH) group of this compound is redox-active and central to its chemical reactivity. Thiols can undergo oxidation to various sulfur-containing functional groups. The most common oxidation reaction for thiols is the formation of a disulfide bond (-S-S-), which involves the coupling of two thiol molecules. libretexts.orglibretexts.org This conversion is a fundamental process in both chemical synthesis and biological systems. libretexts.orgarchivesofmedicalscience.com
The oxidation of this compound yields bis(2-benzoxazolylmethyl) disulfide. This reaction can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, iodine, or even air under certain conditions. biolmolchem.com The process is a redox reaction where each sulfur atom loses a hydrogen atom and gains a bond to another sulfur atom. libretexts.org
R-SH + R-SH (Oxidizing Agent) → R-S-S-R + 2H⁺ + 2e⁻ (where R = 2-Benzoxazolylmethyl)
Further oxidation of the thiol or the disulfide can occur with stronger oxidizing agents, leading to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). mdpi.com The formation of sulfenic and sulfinic acids can be reversible, while sulfonic acids are generally stable end-products of oxidation. mdpi.com
Conversely, the disulfide bond in bis(2-benzoxazolylmethyl) disulfide can be reduced back to the corresponding thiol using reducing agents like sodium borohydride (B1222165) or through thiol-disulfide exchange reactions. libretexts.org This reversible oxidation-reduction is a key feature of thiol chemistry. The reactivity of thiols in these oxidation reactions often follows the order of their acidity: ArSH > ArCH₂SH > RSH (aliphatic). biolmolchem.com
Table 2: Oxidation States and Products of the Thiol Functionality
| Product Name | Chemical Formula of Sulfur Group | Oxidation State of Sulfur | General Reaction |
| This compound | -SH | -2 | (Starting Material) |
| Bis(2-benzoxazolylmethyl) disulfide | -S-S- | -1 | Mild Oxidation |
| 2-Benzoxazolemethanesulfenic acid | -SOH | 0 | Oxidation |
| 2-Benzoxazolemethanesulfinic acid | -SO₂H | +2 | Further Oxidation |
| 2-Benzoxazolemethanesulfonic acid | -SO₃H | +4 | Strong Oxidation |
Metal Coordination and Ligand Exchange Mechanisms
This compound is an effective ligand in coordination chemistry, capable of binding to various transition metals. vulcanchem.com It can act as a versatile ligand due to the presence of multiple potential donor atoms: the sulfur of the thiol group and the nitrogen of the benzoxazole ring. vulcanchem.com This allows it to coordinate to a metal center as a monodentate ligand (typically through the deprotonated thiolate sulfur) or as a bidentate chelating ligand (using both sulfur and nitrogen). The formation of stable complexes with metals like platinum(II), palladium(II), and gold(I) is well-documented for similar thiol-containing heterocyclic ligands. vulcanchem.comoup.comionicviper.org
Ligand exchange (or substitution) is a fundamental reaction of coordination complexes where one ligand is replaced by another. libretexts.org These reactions proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). youtube.comlibretexts.org
Dissociative (D) Mechanism: This is a two-step process analogous to an Sₙ1 reaction. First, the leaving ligand departs from the metal center, forming an intermediate with a lower coordination number. This is typically the rate-determining step. Subsequently, the incoming ligand coordinates to the intermediate. libretexts.orglibretexts.org This mechanism is common for sterically crowded octahedral complexes and 18-electron complexes. libretexts.orglibretexts.org
Associative (A) Mechanism: This is a two-step process analogous to an Sₙ2 reaction. The incoming ligand first binds to the metal center, forming a higher-coordination-number intermediate. The leaving group then departs in the second step. libretexts.orgyoutube.com This pathway is common for square planar complexes (e.g., d⁸ Pt(II), Pd(II)) and sterically accessible complexes. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the leaving ligand departs simultaneously, without a distinct intermediate. youtube.com It can be further classified as associative interchange (Iₐ), where bond-making is more advanced in the transition state, or dissociative interchange (IᏧ), where bond-breaking is more prominent. youtube.comnih.gov
For complexes involving this compound, the operative mechanism would depend on the metal ion, its oxidation state, the coordination geometry (e.g., square planar vs. octahedral), and steric factors. oup.comlibretexts.org Kinetic studies on similar platinum(II) and palladium(II) thiolato complexes often reveal associative pathways for ligand substitution. oup.comacs.org However, the presence of bulky ligands or specific electronic effects can favor dissociative mechanisms. oup.com For instance, some studies on gold(I)-thiolate complexes suggest that the presence of a thiolate ligand is essential for promoting intermolecular, associative ligand exchange. rsc.org
Table 3: Mechanisms of Ligand Exchange
| Mechanism | Key Characteristic | Intermediate | Common For | Rate Law (Simplified) |
| Dissociative (D) | Two steps; bond-breaking first. libretexts.org | Lower coordination number. libretexts.org | Octahedral, 18-electron, sterically hindered complexes. libretexts.org | Rate = k[Complex] |
| Associative (A) | Two steps; bond-making first. libretexts.org | Higher coordination number. libretexts.org | Square planar, 16-electron, sterically accessible complexes. libretexts.org | Rate = k[Complex][Incoming Ligand] |
| Interchange (I) | Single, concerted step. youtube.com | None (transition state only). youtube.com | Many systems, representing a continuum between A and D. nih.gov | Can be first or second order. |
Spectroscopic Investigations of 2 Benzoxazolemethanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful method for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. nih.govresearchgate.netweebly.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments reveal connectivity between atoms. researchgate.netipb.pt
In the ¹H NMR spectrum of 2-Benzoxazolemethanethiol, the protons on the benzoxazole (B165842) ring typically appear in the aromatic region, generally between δ 7.0–8.0 ppm. vulcanchem.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring and the substituents on the benzene (B151609) ring. libretexts.org The methylene (B1212753) (-CH₂) protons of the methanethiol (B179389) group are expected to resonate further upfield, typically in the range of δ 2.5–3.5 ppm. vulcanchem.com The thiol (-SH) proton signal is also anticipated in a similar region.
Spin-spin coupling, or J-coupling, provides information about adjacent non-equivalent protons. orgchemboulder.com The aromatic protons will exhibit coupling patterns (e.g., doublets, triplets) depending on their substitution pattern on the benzene ring, revealing their relative positions. orgchemboulder.com The methylene protons may show coupling to the thiol proton, although this can sometimes be broadened or absent due to chemical exchange.
| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Benzoxazole ring) | 7.0 - 8.0 | Doublet, Triplet, etc. |
| Methylene (-CH₂) | 2.5 - 3.5 | Singlet or Doublet |
| Thiol (-SH) | 2.5 - 3.5 | Singlet or Triplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.orgudel.edu Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of all carbon signals. weebly.com
The carbons of the benzoxazole ring will appear in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon atom of the methylene group (-CH₂) will resonate at a higher field (lower ppm value) compared to the aromatic carbons. libretexts.org The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. udel.edu
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Benzoxazole ring) | 110 - 160 |
| Methylene (-CH₂) | 20 - 40 |
| C=N (Oxazole ring) | ~165 |
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity within the molecule. researchgate.netgithub.io
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. emerypharma.com For this compound, COSY would reveal the coupling between adjacent aromatic protons on the benzene ring, helping to determine their substitution pattern. It could also show a correlation between the methylene (-CH₂) protons and the thiol (-SH) proton, confirming their proximity. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is extremely useful for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal in the δ 2.5–3.5 ppm range would show a cross-peak with the methylene carbon signal in the ¹³C spectrum. columbia.eduresearchgate.net Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Carbon (<sup>13</sup>C) NMR Analysis of Molecular Framework [4, 22]
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. ksu.edu.saamericanpharmaceuticalreview.com These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.comsepscience.com
The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.
S-H Stretch : A key feature would be the S-H stretching vibration of the thiol group, which typically appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. vulcanchem.com
C=N Stretch : The C=N stretching vibration of the oxazole ring is expected to show a strong band in the IR spectrum, typically in the region of 1630-1690 cm⁻¹.
Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds in the benzene ring will appear in the 1450-1600 cm⁻¹ region.
C-S Stretch : The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.
Aromatic C-H Bending : Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and appear in the 675-900 cm⁻¹ region. niscpr.res.in
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| S-H (Thiol) | Stretching | 2550 - 2600 | Weak (IR) |
| C=N (Oxazole) | Stretching | 1630 - 1690 | Strong (IR) |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-S | Stretching | 600 - 800 | Weak to Medium |
| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong (IR) |
The vibrational spectra can also provide information about the different possible conformations of the molecule. umich.edupsu.edu The orientation of the methanethiol group relative to the benzoxazole ring can influence the positions and intensities of certain vibrational bands, particularly those involving the methylene bridge and the thiol group. psu.edu For instance, the presence of multiple bands in regions associated with specific vibrations, such as the CH₂ stretching or bending modes, could indicate the coexistence of more than one stable conformer in the sample. psu.edu Theoretical calculations are often used in conjunction with experimental spectra to assign these bands to specific conformations. niscpr.res.innih.gov
Characteristic Absorption Bands and Functional Group Analysis [10, 26]
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a key technique for probing the electronic structure of molecules containing chromophores. For this compound, the conjugated π-system of the benzoxazole ring and the non-bonding electrons on the sulfur and nitrogen atoms constitute the primary chromophores responsible for its UV-Vis absorption profile. libretexts.orgtanta.edu.eg
The UV-Vis spectrum of this compound is characterized by absorption bands arising from two main types of electronic transitions: π → π* and n → π*. libretexts.orgshu.ac.uk
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. uzh.ch In this compound, these transitions are associated with the aromatic benzene ring and the C=N double bond of the oxazole moiety. Conjugation within the benzoxazole system lowers the energy required for these transitions, placing their absorption bands in the near-UV region. hnue.edu.vn Studies on various benzoxazole derivatives confirm that these transitions are a primary feature of their electronic spectra. rsc.orgindianjournal.net
n → π Transitions:* These are lower-intensity absorptions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, is excited to an anti-bonding π* orbital. uzh.ch These transitions require less energy than π → π* transitions and thus appear at longer wavelengths. shu.ac.uk The presence of both nitrogen and sulfur heteroatoms in this compound makes n → π* transitions possible.
The specific wavelengths and intensities of these bands can be influenced by the solvent environment. tanta.edu.eg
Table 1: Representative Electronic Transitions for this compound
This table outlines the expected electronic transitions for the compound based on its functional groups and data from related benzoxazole structures.
| Transition Type | Associated Orbitals | Chromophore | Expected Wavelength Region (nm) | Relative Intensity (Molar Absorptivity, ε) |
| π → π | Promotion from π bonding to π anti-bonding | Benzoxazole conjugated system (aromatic ring, C=N) | 200 - 280 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Promotion from n non-bonding to π anti-bonding | C=N group, Sulfur atom | 280 - 350 | Low (10 - 100 L mol⁻¹ cm⁻¹) |
The electronic transitions observed in UV-Vis spectroscopy are directly correlated with the energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO. hnue.edu.vn
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of the longest-wavelength absorption band in the UV-Vis spectrum. malayajournal.org
A smaller HOMO-LUMO gap corresponds to a lower energy transition and, consequently, a longer wavelength of absorption.
Computational studies on benzoxazole derivatives have successfully used methods like Density Functional Theory (DFT) to calculate HOMO and LUMO energies. researchgate.netresearchgate.net These theoretical calculations help in assigning the observed spectral bands to specific electronic transitions. rsc.org For this compound, the HOMO is expected to have significant contributions from the π-system and the lone pair electrons of the sulfur atom, while the LUMO is primarily associated with the anti-bonding π* orbitals of the conjugated benzoxazole ring. researchgate.net
Table 2: Theoretical Frontier Molecular Orbital Data
This table presents representative theoretical energy values for a molecule like this compound, as would be determined by quantum chemical calculations.
| Molecular Orbital | Description | Representative Energy (eV) | Role in Electronic Transition |
| HOMO | Highest Occupied Molecular Orbital | -5.3 to -6.5 | Source orbital for the lowest energy electronic transition. ossila.com |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 to -2.0 | Destination orbital for the lowest energy electronic transition. ossila.com |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 3.8 to 4.5 | Corresponds to the energy of the absorbed photon (ΔE = hc/λ). malayajournal.org |
Analysis of Electronic Transitions (π-π*, n-π*)
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragments. libretexts.org
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the unambiguous calculation of its elemental composition. nih.govmdpi.com
For this compound, HRMS can be used to confirm its molecular formula, C₈H₇NOS. By measuring the exact mass of the molecular ion [M]⁺˙, it is possible to differentiate it from other isomeric compounds or compounds with the same nominal mass but different elemental formulas.
Table 3: Precise Mass Calculation for this compound
The table shows the calculation of the monoisotopic mass of the compound using the exact masses of its most abundant isotopes.
| Element | Number of Atoms | Exact Mass of Most Abundant Isotope | Total Mass Contribution |
| Carbon (C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (H) | 7 | 1.007825 | 7.054775 |
| Nitrogen (N) | 1 | 14.003074 | 14.003074 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Sulfur (S) | 1 | 31.972071 | 31.972071 |
| Total | - | - | 165.024835 |
An experimental HRMS measurement yielding a value extremely close to the calculated theoretical mass of 165.0248 would provide strong evidence for the molecular formula C₈H₇NOS.
In a mass spectrometer, particularly under electron impact (EI) ionization, the high-energy molecular ion [M]⁺˙ can undergo fragmentation, breaking apart into smaller, charged fragments and neutral radicals. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. tutorchase.com
The fragmentation of 2-substituted benzoxazoles is well-documented and typically involves cleavages related to the substituent and the heterocyclic ring. orientjchem.orgresearchgate.netrsc.org For this compound, the following fragmentation pathways are plausible:
Loss of the Thiolmethyl Radical: Cleavage of the bond between the benzoxazole ring and the methylene group would result in the loss of a ·CH₂SH radical, forming a stable benzoxazolium cation.
Formation of the Tropylium Cation Analogue: Rearrangement and cleavage can lead to the formation of ions characteristic of the benzoxazole core.
Cleavage of the C-S bond: Fission of the carbon-sulfur bond can lead to the loss of a sulfhydryl radical (·SH).
Ring Cleavage: The benzoxazole ring itself can fragment, often initiated by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to smaller aromatic fragment ions.
Analysis of these daughter ions provides valuable information for confirming the connectivity and structure of the original molecule. tutorchase.com
Table 4: Plausible Mass Spectrometry Fragments for this compound (C₈H₇NOS, MW=165)
| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss |
| 165 | Molecular Ion | [C₈H₇NOS]⁺˙ | - |
| 132 | Benzoxazolium cation | [C₇H₄NO]⁺ | ·CH₂SH |
| 118 | Benzoxazole ion | [C₇H₄NO]⁺ | ·SH |
| 92 | Benzoxazole ring fragment | [C₆H₄O]⁺˙ | HCN |
| 91 | Phenyl Cation fragment | [C₆H₅N]⁺˙ | CO, SH |
| 65 | Cyclopentadienyl cation | [C₅H₅]⁺ | CO, HCN |
Computational and Theoretical Studies of 2 Benzoxazolemethanethiol
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanics is the foundation for modern computational chemistry, providing the theoretical framework to calculate the electronic structure of molecules. Electronic structure methods aim to determine the state of electrons within a molecule, which in turn governs its geometry, energy, and reactivity. Two major classes of these methods are Density Functional Theory (DFT) and Ab Initio methods.
Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the energy and properties of a system. It is particularly effective for optimizing molecular geometries to find the lowest energy structure (the ground state) and for calculating thermodynamic properties.
For molecules like 2-Benzoxazolemethanethiol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G), would be employed to predict its three-dimensional structure. This process involves systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located. The outcome provides optimized bond lengths, bond angles, and dihedral angles.
While specific DFT studies on this compound are not readily found in the surveyed literature, extensive research exists for the structurally related compound 2-mercaptobenzoxazole (B50546). The principles and expected outcomes of such an analysis would be directly comparable. The optimization process is crucial as these geometric parameters are the foundation for all other computed properties.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) (Note: This data is hypothetical for this compound, illustrating typical outputs of a DFT calculation.)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-H | 1.35 Å |
| Bond Length | C-O | 1.37 Å |
| Bond Length | C=N | 1.31 Å |
| Bond Angle | C-S-H | 98.5° |
| Bond Angle | O-C-N | 115.0° |
Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using empirical parameters derived from experimental data. These methods are based solely on fundamental physical constants. The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but does not fully account for electron correlation (the way electrons interact and avoid each other).
More advanced and accurate ab initio methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory. These methods systematically improve upon the HF approximation by including electron correlation effects, leading to more accurate energy and property predictions. However, their higher accuracy comes at a significantly greater computational expense, limiting their application to smaller systems compared to DFT. For a molecule the size of this compound, methods like MP2 could be feasible for refining energy calculations and investigating electronic states.
Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization [4, 10, 16, 21, 27]
Molecular Orbital Analysis: HOMO-LUMO Energies and Band Gap Considerations
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. This gap is also fundamental to the electronic absorption properties of the molecule.
For this compound, the HOMO would likely be distributed over the sulfur atom and the π-system of the benzoxazole (B165842) ring, reflecting the areas of highest electron density. The LUMO would also be located on the π-conjugated system.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This data is hypothetical for this compound, illustrating typical outputs of a DFT calculation.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.35 eV |
| ELUMO | -1.85 eV |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating the response of a molecule to external fields or perturbations, it's possible to simulate its spectroscopic signatures.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. After geometry optimization finds the minimum energy structure, a frequency calculation determines the energies of normal vibrational modes. The resulting frequencies and their intensities can be compared with experimental FT-IR spectra to aid in peak assignment. For this compound, characteristic peaks such as the S-H stretch, C=N stretch, and various aromatic C-H and C-C vibrations could be accurately predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations predict the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard (e.g., TMS). This allows for direct comparison with experimental NMR data and aids in the structural elucidation of complex molecules.
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO), corresponding to the absorption maxima (λmax).
Table 3: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR | ν(S-H) stretch | ~2550 cm⁻¹ |
| IR | ν(C=N) stretch | ~1630 cm⁻¹ |
| ¹³C NMR | C (attached to S) | ~175 ppm |
| ¹H NMR | H (attached to S) | ~3.8 ppm |
Reactivity Indices and Chemical Descriptors (e.g., Hardness, Softness, Electrophilicity)
DFT calculations can be used to determine a range of "conceptual DFT" reactivity descriptors that quantify a molecule's reactivity. These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
Chemical Potential (μ): Related to electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
These descriptors for this compound would provide a quantitative basis for understanding its reactivity in various chemical environments.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. For this compound, a key flexible bond is the C-S bond connecting the methanethiol (B179389) group to the benzoxazole ring.
By systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. For this compound, the analysis would likely show that conformations minimizing steric hindrance between the thiol hydrogen and the benzoxazole ring are the most stable.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into reaction pathways, intermediate structures, and the energetics of transition states that are often difficult to determine experimentally. For benzoxazole derivatives, computational methods have been instrumental in understanding their formation and reactivity. While specific studies on the reaction mechanisms involving this compound are not extensively documented, research on the broader class of benzoxazoles provides a solid framework for understanding the plausible reaction dynamics. These studies often employ Density Functional Theory (DFT) and other quantum chemical methods to map out potential energy surfaces and identify the most favorable reaction pathways.
One area of significant computational investigation is the synthesis of the benzoxazole core itself. For instance, the oxidative cyclization of Schiff bases to form benzoxazoles has been scrutinized using computational models. These studies help in understanding the feasibility of different proposed mechanisms. A notable example is the investigation of the hypervalent iodine(III)-mediated oxidative cyclization to form benzoxazoles. Computational results have been pivotal in discerning the most plausible reaction pathway among several possibilities.
In one such study, a concerted reductive elimination mechanism was identified as the most favorable pathway. The computational analysis revealed a significantly lower activation energy for this pathway compared to alternatives. acs.orgresearchgate.net The calculated Gibbs free energy of activation (ΔG‡) for the key transition state (TS-1) was found to be considerably lower than that of other proposed transition states, suggesting it as the kinetically preferred route. acs.orgresearchgate.net
Table 1: Calculated Activation Energies for Benzoxazole Formation Pathways
| Pathway | Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|
| Concerted Reductive Elimination | TS-1 | 7.6 | acs.orgresearchgate.net |
| Alternative Pathway | TS-3 | 18.0 | acs.orgresearchgate.net |
Furthermore, computational studies have been applied to understand the dynamic behavior of complex molecules containing benzoxazole units. For example, in the study of a bis(benzoxazole)-based overcrowded alkene, which functions as a molecular motor, computational methods were used to explore the various possible pathways for thermal helix inversions and single bond rotations. diva-portal.org These calculations identified numerous transition states with similar energies, indicating that several reaction pathways can occur at comparable rates. diva-portal.org The energy barrier for a key thermal helix inversion step, for instance, was calculated to be 47.2 kJ/mol. diva-portal.org
Table 2: Calculated Energy Barrier for a Key Step in a Bis(benzoxazole)-Based Molecular Motor
| Process | Calculated Energy Barrier (kJ/mol) | Reference |
|---|---|---|
| Thermal Helix Inversion | 47.2 | diva-portal.org |
Theoretical investigations have also shed light on the mechanisms of catalyzed reactions for the synthesis of complex benzoxazole-containing systems. A study on the silver(I)-catalyzed cascade benzannulation for the formation of a naphthooxazole detailed a multi-step mechanism. actascientific.com This mechanism involves an oxonium-ion generation, followed by ring-opening hydroxylation, dual ketonization, intramolecular cyclization, and finally dehydration. actascientific.com The role of the silver(I) catalyst was identified to be crucial in lowering the activation barriers for the initial steps of the reaction. actascientific.com
A plausible mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine has also been proposed based on computational insights. nih.gov This mechanism involves a base-promoted oxidative iodination of an intermediate, which then undergoes cyclization to form a new C-O bond, ultimately leading to the benzoxazole product. nih.gov
These examples underscore the critical role of computational and theoretical studies in mapping out the reaction landscapes of benzoxazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely reaction mechanisms, understand the role of catalysts, and rationalize experimental observations. While direct computational studies on the reaction mechanisms of this compound are needed, the existing body of research on related benzoxazole compounds provides a strong foundation for future investigations into its synthesis and reactivity.
Advanced Applications of 2 Benzoxazolemethanethiol in Chemical Sciences
Role as a Ligand in Coordination Chemistry
2-Benzoxazolemethanethiol serves as a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. The presence of nitrogen and sulfur donor atoms in its structure allows it to bind to metal centers, leading to the formation of coordination complexes with diverse geometries and electronic properties.
The synthesis of metal complexes involving benzoxazole-based ligands is a subject of ongoing research. Typically, these complexes are prepared by reacting a metal salt with the ligand in a suitable solvent, often with heating to facilitate the reaction. For instance, transition metal complexes of a related benzoxazole (B165842) ligand have been synthesized by reacting the ligand with metal nitrates (Cu(NO₃)₂, Co(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) in an ethanol (B145695) solution. Similarly, Schiff base ligands derived from imidazole-2-carboxaldehyde and L-phenylalanine have been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. The resulting complexes are then isolated and purified using standard techniques such as filtration and washing.
Table 1: Examples of Synthesized Metal Complexes with Benzoxazole-Related Ligands
| Metal Ion | Ligand Type | Characterization Techniques | Reference |
| Cu(II), Co(II), Ni(II), Zn(II) | 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | Single Crystal X-ray Diffraction, DNA binding studies | |
| Zn(II), Cr(III), Mn(II) | Schiff base of (1H-benzimidazol-2-yl)methanamine and 2-hydroxy naphthaldehyde | Mass Spectrometry, UV-Visible, FT-IR, Thermal Analyses | |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of imidazole-2-carboxaldehyde and L-phenylalanine | Elemental Analysis, Molar Conductance, Magnetic Moment, ¹H NMR, ¹³C NMR, IR, UV-Vis., ESR, Mass Spectra, TGA, CV, Powder XRD |
The electronic and geometric structures of metal complexes are intrinsically linked and are determined by factors such as the nature of the metal ion, its oxidation state, and the ligand field. The d-orbitals of transition metals play a crucial role in determining the properties of these complexes, allowing for a variety of coordination geometries and oxidation states.
The geometry of metal-2-benzoxazolemethanethiol complexes can range from linear and tetrahedral to square planar and octahedral, depending on the coordination number and the electronic configuration of the metal ion. For example, d¹⁰ ions like Cu⁺, Ag⁺, and Au⁺ often form linear two-coordinate complexes. Six-coordinate complexes are most commonly octahedral. Distortions from ideal geometries, such as the Jahn-Teller distortion in certain Cu(II) complexes, can also occur due to electronic effects.
The electronic structure of these complexes is often investigated using computational methods like Density Functional Theory (DFT) and multireference methods. These studies help in understanding the nature of the metal-ligand bonding and the distribution of electron density within the molecule. Spectroscopic techniques, particularly UV-Visible spectroscopy, provide experimental insight into the electronic transitions occurring between the d-orbitals of the metal and the molecular orbitals of the ligand. The interaction between the metal and the ligand can lead to charge-transfer transitions, which are often observed in the electronic spectra.
Table 2: Common Geometries of Metal Complexes
| Coordination Number | Geometry | Example Ions/Complexes | Reference |
| 2 | Linear | [Cl-Ag-Cl]⁻, [H₃N-Au-NH₃]⁻ | |
| 4 | Tetrahedral, Square Planar | Zn(II) complexes, Ni(II) complexes | |
| 6 | Octahedral | [Cr(NH₃)₆]³⁺, [Co(NH₃)₆]³⁺ |
Synthesis and Characterization of Metal Complexes with this compound Ligands
Catalytic Applications
Metal complexes derived from this compound and related ligands have shown significant potential in the field of catalysis, participating in both homogeneous and heterogeneous catalytic processes. The catalytic activity is often attributed to the ability of the metal center to exist in variable oxidation states and to coordinate with reactant molecules, thereby lowering the activation energy of the reaction.
In homogeneous catalysis, the catalyst and the reactants are in the same phase, typically in a solution. Metal complexes of this compound can
Heterogeneous Catalysis Involving Supported this compound Derivatives [14, 19]
Applications in Materials Science and Engineering
This compound has emerged as a versatile building block in the realm of materials science and engineering. Its unique chemical structure, featuring a benzoxazole ring and a reactive thiol group, allows for its integration into a wide array of materials, imparting novel functionalities and enhanced properties.
The incorporation of this compound into polymer matrices is a key strategy for developing advanced composite materials with tailored properties. metall-mater-data.commdpi.com The thiol group facilitates strong covalent bonding or interactions with polymer chains and reinforcing agents, leading to improved mechanical strength, thermal stability, and durability. metall-mater-data.com These composites can be fabricated using a variety of techniques, from traditional methods like injection molding to modern additive manufacturing, which allows for precise control over the material's final characteristics. metall-mater-data.com
Advanced polymer composites often consist of a polymer matrix and dispersed fillers, which are selected based on the desired application. mdpi.com The development of high-performance polymer composites is a focus of significant research, with applications in industries such as aerospace, automotive, and electronics. metall-mater-data.comcsir.co.za
A summary of polymer composite components and fabrication is provided in the table below.
| Component | Description |
| Polymer Matrix | The continuous phase that binds the reinforcement. Can be thermoplastic or thermosetting. mdpi.com |
| Reinforcing Agents | Fibers, nanoparticles, or fillers that enhance properties like tensile strength and durability. metall-mater-data.com |
| Fabrication Techniques | Methods ranging from injection molding and extrusion to additive manufacturing. metall-mater-data.com |
Functional nanomaterials are a cornerstone of modern technology, with applications in energy, medicine, and electronics. mdpi.com The unique properties of this compound make it a valuable component in the synthesis of these materials. The thiol group can act as a capping agent or a linker, enabling the controlled growth and assembly of nanoparticles. This leads to the creation of nanostructures with tailored optical, electronic, and catalytic properties. mdpi.com
Two-dimensional (2D) nanomaterials, in particular, benefit from functionalization with molecules like this compound. mdpi.com Their high surface area and unique electronic properties can be precisely engineered by modifying their surface chemistry. mdpi.com Such functionalized nanomaterials are being explored for use in advanced biosensors and diagnostic tools. mdpi.com For instance, gold nanoparticles functionalized with a pyrimidine (B1678525) analogue have been shown to inhibit the growth of multidrug-resistant bacteria. nih.gov
The table below outlines key aspects of functional nanomaterials.
| Feature | Description |
| Unique Properties | Enhanced electrical conductivity, chemical reactivity, and large surface area. aip.org |
| Synthesis Methods | Includes self-assembly, where components spontaneously organize. mdpi.com |
| Applications | Biosensors, drug delivery, electronics, and energy storage. mdpi.comaip.org |
Smart materials, also known as responsive materials, can change their properties in response to external stimuli such as temperature, light, or electric fields. researchgate.netinnodez.com this compound can be incorporated into these materials to create systems with dynamic and controllable behavior. researchgate.netupatras.gr For example, its integration into polymers can lead to materials that change shape or stiffness on demand. innodez.com
These materials are finding applications in a variety of fields, from self-regulating thermal insulation in buildings to adaptive structures in aerospace engineering. innodez.combetterpros.com The ability to tune material properties in real-time opens up possibilities for creating more efficient and versatile technologies. upatras.gr
Key features of smart materials are highlighted in the table below.
| Feature | Description |
| Responsiveness | Ability to alter properties in response to external stimuli. innodez.com |
| Stimuli | Can include temperature, stress, light, and electric or magnetic fields. napier.ac.uk |
| Applications | Structural health monitoring, energy efficiency, vibration control, and self-healing components. upatras.gr |
The development of advanced materials is crucial for addressing global energy challenges. mdpi.com this compound and its derivatives are being investigated for their potential use in energy conversion and storage devices. ntu.edu.sg In photovoltaics, for example, molecules with specific electronic properties are needed to efficiently capture and convert solar energy. chalmers.se The tunable nature of the benzoxazole core allows for the design of materials with optimized light-absorbing characteristics. irec.cat
In the area of energy storage, such as in batteries and supercapacitors, materials that can efficiently store and release energy are required. jasolar.com The incorporation of functional molecules like this compound can enhance the performance of electrodes and electrolytes in these devices. mdpi.com
The table below summarizes key areas in energy materials.
| Application Area | Description |
| Energy Harvesting | Materials for converting ambient energy (e.g., solar, mechanical) into electricity. mdpi.com |
| Energy Storage | Materials for batteries, supercapacitors, and hydrogen storage. mdpi.com |
| Energy Conversion | Materials for fuel cells, photovoltaics, and solar energy conversion. mdpi.com |
Role in Smart Materials and Responsive Systems [15, 18, 24]
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. wikipedia.org The process of self-assembly, where molecules spontaneously form ordered arrangements, is a key concept in this field. wikipedia.orgrug.nl this compound, with its potential for hydrogen bonding, π-stacking, and coordination interactions, is a valuable tool for constructing complex supramolecular architectures. wikipedia.org
These self-assembled systems can range from discrete molecular capsules to extended two-dimensional sheets. rsc.orgrsc.org The ability to control the assembly process at the molecular level allows for the creation of materials with novel functions, finding applications in areas like nanotechnology and the development of new materials. wikipedia.orgnih.gov
Applications in Analytical Chemistry as Reagents or Probes
In analytical chemistry, there is a constant need for new reagents and probes that can selectively and sensitively detect specific ions or molecules. The structure of this compound makes it an excellent candidate for the development of chemosensors. The benzoxazole and thiol groups can act as binding sites for metal ions, leading to a detectable change in the molecule's optical or electrochemical properties.
For example, a sensor based on a benzothiazole (B30560) derivative was developed for the highly selective detection of Fe³⁺ ions, which resulted in an enhanced fluorescence upon binding. mdpi.com Similarly, functional nanomaterials are increasingly used in electrochemical sensors and biosensors due to their high conductivity and selectivity. nih.gov These sensors have been successfully applied to the detection of various analytes in food and environmental samples. nih.gov
Derivatization and Functionalization of 2 Benzoxazolemethanethiol
Synthesis of Thioether and Disulfide Derivatives
The thiol (-SH) group of 2-Benzoxazolemethanethiol is its most reactive site, readily participating in reactions to form thioethers and disulfides.
Thioether Synthesis: Thioethers, or sulfides, are commonly synthesized from thiols via nucleophilic substitution reactions. The thiol is typically deprotonated with a base to form a more nucleophilic thiolate anion, which then attacks an electrophilic carbon, such as an alkyl halide or a similar substrate, to form the C-S bond. researchgate.netorganic-chemistry.org
A general reaction is the alkylation of the thiol with various alkyl or aryl halides. researchgate.net This method is widely applicable for creating a diverse library of thioether derivatives. For instance, the reaction of 2-mercaptobenzimidazole (B194830), a related compound, with different alkyl halides yields the corresponding thioether compounds. researchgate.net Another approach involves the use of xanthates as thiol-free reagents to produce thioethers under transition-metal-free and base-free conditions, offering a more sustainable route. mdpi.com More advanced methods include the indium triiodide-catalyzed substitution of acetoxy groups with thiosilanes to form thioethers. organic-chemistry.org
Disulfide Synthesis: Disulfide derivatives are typically formed through the oxidation of the thiol group. This thiol-disulfide exchange is a common redox reaction where two thiol molecules are coupled to form a disulfide bond (-S-S-). vulcanchem.com Mild oxidizing agents, such as hydrogen peroxide, are often employed for this transformation. researchgate.net For example, the oxidation of 2-mercaptobenzimidazole with hydrogen peroxide yields the corresponding disulfide. researchgate.net More complex methods for forming sulfur-containing heterocycles can involve a metal sulfide (B99878)–disulfide dynamic interchange reaction, where a metal sulfide like NaHS can cleave a disulfide bond and also act as an activator for other reactants like CS₂. rsc.org Another innovative method involves the reductive cyclization of a disulfide using a reductant like BH₃NH₃ and CO₂ as a C1 source to synthesize benzothiazole (B30560) derivatives, which showcases the reactivity of the disulfide bond.
| Derivative Type | General Method | Reagents | Reference |
| Thioether | Alkylation of thiol | Alkyl/Aryl Halides, Base | researchgate.net |
| Nucleophilic Substitution | Xanthates (ROCS₂K) | mdpi.com | |
| Catalytic Substitution | Alkyl Acetates, Thiosilanes, InI₃ | organic-chemistry.org | |
| Disulfide | Oxidation of thiol | Hydrogen Peroxide (H₂O₂) | researchgate.net |
| Dynamic Interchange | Metal Sulfide (e.g., NaHS), CS₂ | rsc.org | |
| Reductive Cyclization | Disulfide, BH₃NH₃, CO₂ |
Modifications at the Benzoxazole (B165842) Ring System
Substituents can be introduced onto the benzene (B151609) portion of the benzoxazole ring system. Common modifications include the introduction of halogen atoms (e.g., chlorine, bromine) or electron-donating groups (e.g., methyl, hydroxyl). mdpi.comnih.gov For example, cyclization of substituted 2-aminophenols can yield benzoxazole rings with desired substituents. nih.gov The strategic placement of these groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its interaction with biological targets. mdpi.com Research has shown that substitution at the 5-position with a halogen atom, hydroxyl, or methyl group can lead to enhanced antiproliferative activity in benzoxazole derivatives. mdpi.com
Introduction of Additional Functionalities for Tailored Properties
To fine-tune the properties of this compound derivatives for specific applications, additional functional groups can be introduced. This strategy is often employed in drug design to enhance potency, selectivity, or pharmacokinetic profiles.
| Modification Site | Introduced Functionality | Resulting Property/Activity | Reference |
| Benzoxazole Ring (C-5) | Halogen (Cl, Br), Methyl, Hydroxyl | Enhanced antiproliferative activity | mdpi.com |
| Terminal Phenyl Ring | Nitro group | Increased VEGFR-2 inhibitory activity | nih.gov |
| Phenyl at C-2 | Methoxy (B1213986) group | Higher antiproliferative activity | mdpi.com |
| Phenyl at C-2 | Morpholine (B109124), N,N-diethyl group | Higher antiproliferative activity | mdpi.com |
Structure-Reactivity Relationships in this compound Derivativesvulcanchem.com
Structure-reactivity relationships (SRRs) are fundamental to understanding how a molecule's chemical structure influences its reactivity and, by extension, its biological activity. libretexts.orglibretexts.org For benzoxazole derivatives, a strong SRR has been observed, with substituents at the C-2 and C-5 positions of the benzoxazole core being critical. mdpi.com
The electronic nature of the substituents plays a major role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly modulate the reactivity of the molecule. nih.gov For example, in a study on 2-sulfonylpyrimidines, strong EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) groups drastically increased reaction rates, while strong EDGs like amino (-NH₂) or methoxy (-OMe) groups diminished or eliminated reactivity. nih.gov This principle can be applied to the benzoxazole system, where such substitutions on the aromatic ring would alter the electron density and reactivity of the entire scaffold, including the thiol group.
The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibria of benzene derivatives with the electronic properties of their substituents. libretexts.org The substituent constant (σ) quantifies the electron-donating or electron-withdrawing character of a substituent. Reactions favored by the withdrawal of electrons from the reaction site have positive reaction constant (ρ) values, while those assisted by high electron density have negative ρ values. libretexts.org Understanding these relationships is crucial for the rational design of new this compound derivatives with predictable reactivity and desired biological functions. nih.gov
Future Research Directions for 2 Benzoxazolemethanethiol
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The future of synthesizing 2-Benzoxazolemethanethiol and its derivatives is intrinsically linked to the principles of green chemistry. Current research points towards the adoption of environmentally benign procedures that minimize waste, avoid hazardous solvents, and utilize reusable catalysts. researchgate.net A significant area of exploration is the use of water as a solvent, which drastically reduces the environmental impact compared to traditional organic solvents. rsc.org
Several promising sustainable methods for the synthesis of the core benzoxazole (B165842) structure have been identified. sioc-journal.cn These include reactions facilitated by microwave irradiation and solvent-free conditions, which can lead to shorter reaction times and reduced energy consumption. sioc-journal.cn The use of heterogeneous catalysts, such as zinc sulfide (B99878) (ZnS) nanoparticles or propylsulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), offers advantages like high yields, mild reaction conditions, and simple catalyst recovery and reuse. ajgreenchem.comeurjchem.com One-pot synthesis, where multiple reaction steps are carried out in a single reactor, further enhances efficiency and reduces waste. ajgreenchem.com
Future research will likely focus on optimizing these green methodologies for the specific synthesis of this compound. This includes exploring a wider range of eco-friendly catalysts and solvent systems. mdpi.com
Table 1: Comparison of Sustainable Synthetic Approaches for Benzoxazole Derivatives
| Method | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Water-Based Cyclization | Tetramethylthiuram disulfide (TMTD) in water | Metal/ligand-free, excellent yield, short reaction time. | rsc.org |
| Nanoparticle Catalysis | Zinc Sulfide (ZnS) nanoparticles in ethanol (B145695) | High yields, easy purification, short reaction times, reusable catalyst. | ajgreenchem.com |
| Solid Acid Catalysis | SBA-Pr-SO3H | Heterogeneous catalyst, easy recovery, good yields. | eurjchem.com |
| Green Solvent Synthesis | Polyethylene glycol (PEG 400) | Environmentally benign solvent, mild conditions, easy workup. | researchgate.net |
| Ultrasound-Assisted Synthesis | Copper sulfate (B86663) (CuSO₄) in water/glycerol | Inexpensive catalyst, high yield, short reaction time. |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the intricate mechanisms and kinetics of reactions that form or involve this compound is crucial for process optimization and control. Future research will increasingly rely on advanced spectroscopic techniques capable of in situ (in the reaction mixture) and real-time monitoring.
Fourier Transform Infrared (FTIR) spectroscopy, particularly using Attenuated Total Reflection (ATR) probes (ReactIR), is a powerful tool for this purpose. xjtu.edu.cnmt.com It allows for the real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational bands, providing critical insights into reaction kinetics and the formation of transient intermediates. researchgate.netrsc.org Coupling flow cells with FTIR and Nuclear Magnetic Resonance (NMR) spectrometers creates a powerful analytical system for elucidating complex reaction mechanisms, as has been demonstrated for benzoxazole synthesis. researchgate.net This combined approach can quantitatively track reaction species and identify rate-determining steps that are otherwise difficult to capture. researchgate.net
For characterizing the thiol-specific reactions, techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) offer rapid identification of reaction products with minimal sample preparation. rsc.org Furthermore, specialized NMR techniques, such as those involving in situ UV irradiation, can be employed to monitor photochemical reactions like thiol-ene coupling in real time. rsc.org Raman spectroscopy is another valuable tool, particularly for studying the interaction of thiol groups with surfaces, such as on gold nanoparticles. researchgate.net
Table 2: Advanced Spectroscopic Methods for Reaction Analysis
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| In Situ FTIR (ReactIR) | Real-time monitoring of benzoxazole synthesis. | Reaction kinetics, intermediate identification, process optimization. | xjtu.edu.cnresearchgate.net |
| Flow NMR/FTIR | Elucidation of complex reaction mechanisms. | Quantitative analysis of species, rate-determining steps. | researchgate.net |
| DART-MS | Rapid characterization of thiol reaction products. | Structural identification of final products. | rsc.org |
| In Situ UV-NMR | Monitoring of photochemical thiol reactions. | Kinetics and macromolecular association in solution. | rsc.org |
| Raman Spectroscopy | Studying thiol interactions on surfaces. | Confirmation of ligand binding and surface chemistry. | researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of novel molecules like this compound. acs.org These computational tools can analyze vast datasets to predict molecular properties, design efficient synthetic pathways, and screen virtual libraries for specific biological activities. numberanalytics.comresearchgate.net
For heterocyclic compounds, ML models are being developed to predict fundamental properties such as reactivity, stability, and solubility. numberanalytics.com For instance, a Random Forest model has been successfully used to predict the regioselectivity of C-H bond functionalization in heterocycles, a crucial aspect for designing synthetic strategies. nih.gov This predictive power avoids time-consuming and costly trial-and-error experimentation. researchgate.net
In the context of this compound, future research could apply AI to:
De Novo Design : Generate novel derivatives with optimized properties (e.g., enhanced catalytic activity or specific material characteristics) using generative models like autoencoders or generative adversarial networks (GANs). acs.org
Property Prediction : Build quantitative structure-activity relationship (QSAR) models to predict the performance of new derivatives as, for example, corrosion inhibitors or polymer additives. researchgate.net
Synthesis Planning : Use AI algorithms to devise the most efficient and sustainable synthetic routes to complex target molecules based on the benzoxazole-methanethiol scaffold. numberanalytics.com
Virtual Screening : Screen large virtual libraries of this compound derivatives against biological targets or for desired material properties, as has been done for designing potential anticancer agents based on the benzoxazole nucleus. researchgate.netresearcher.lifenih.gov
Development of Advanced Materials with Tunable Properties
The benzoxazole moiety is known for imparting thermal stability and desirable mechanical properties to polymers, while the thiol group offers a reactive handle for polymerization and functionalization. The combination of these features in this compound makes it a compelling building block for advanced materials with tunable properties.
A key area of future research is the incorporation of benzoxazole derivatives into polybenzoxazine resins. nih.govnih.gov Polybenzoxazines are known for their high thermal resistance, low water absorption, and excellent dielectric properties. nih.gov By copolymerizing different benzoxazine (B1645224) monomers, it is possible to create resins with tunable toughness, flexibility, and thermoplasticity. nih.govresearchgate.net For example, copolymerizing rigid and soft benzoxazine segments can yield materials with toughness values ranging from 9.0 to 24.1 MJ/m³. nih.gov
Another exciting direction is the development of luminescent polymers for optoelectronic applications. Graft copolymers containing benzoxazole units have been shown to exhibit tunable photoluminescence (PL) and electroluminescence (EL), with emissions ranging from green to white light depending on the chemical structure of the pendants on the polymer backbone. aip.orgaip.org This tunability is critical for creating next-generation light-emitting diodes (LEDs) for displays and solid-state lighting. aip.org The thiol group of this compound could serve as a versatile anchor point for grafting such structures onto polymer backbones or for creating cross-linked networks with tailored optical and electronic properties.
Table 3: Tunable Properties of Benzoxazole-Containing Materials
| Material Type | Tunable Property | Mechanism/Approach | Potential Application | Reference |
|---|---|---|---|---|
| Polybenzoxazine Copolymer | Toughness, Thermoplasticity | Copolymerization of rigid and flexible benzoxazine segments. | High-performance composites, aerospace materials. | nih.govresearchgate.net |
| Polybenzoxazine Copolymer | Thermomechanical Properties | Adjusting the molar ratio of different amine precursors (e.g., polyetheramine and furfurylamine). | Marine antifouling coatings. | nih.gov |
| Fluorinated Benzoxazole Graft Copolymer | Luminescence (Color) | Varying the molar fraction of different pendants on the polymer backbone. | White light-emitting diodes (LEDs). | aip.orgaip.org |
Unexplored Catalytic Pathways and Systems
The sulfur atom and heterocyclic ring in this compound suggest its potential in various catalytic applications, many of which remain unexplored. The thiol group is a known nucleophile and can coordinate to metal centers, while the benzoxazole ring can influence the electronic environment of the active site.
Future research could investigate the following catalytic pathways:
Organocatalysis : Thiols can act as potent catalysts for certain reactions. For instance, the "Catalytic Opening of the Lateral Benzoxazine Rings by Thiols" (COLBERT) process uses thiols to catalyze the ring-opening polymerization of benzoxazines at ambient temperatures. researchgate.net Investigating the ability of this compound to catalyze this and other organic transformations is a promising avenue.
Ligand for Homogeneous Catalysis : The thiol group can serve as a donor in metal complexes. Sulfur-functionalized N-heterocyclic carbene (NHC) ligands are an emerging class of ligands for catalysis, and a benzoxazolemethanethiol-derived ligand could offer unique steric and electronic properties for palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes. mdpi.com
Sulfur Source in Heterocycle Synthesis : Reagents like potassium xanthates are used as sulfur sources for the synthesis of complex sulfur-containing heterocycles. researchgate.net While this compound is itself a target, exploring its reactivity as a sulfur transfer agent in novel, metal-catalyzed cascade reactions could lead to new synthetic methodologies. researchgate.net
Precursor for Thiolate-Protected Nanoclusters : Thiolate ligands are essential for stabilizing catalytically active metal nanoclusters. This compound could be used to create novel, well-defined nanoclusters where the benzoxazole moiety could influence the catalytic activity or selectivity, for example, in oxidation or reduction reactions.
The development of novel catalytic systems based on the this compound scaffold represents a frontier in applying this versatile molecule to solve challenges in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-Benzoxazolemethanethiol, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of precursors like 2-aminophenol derivatives with thiol-containing reagents. For example, analogous benzo[d]oxazole syntheses use imidazole intermediates and thiourea derivatives under reflux conditions in inert solvents (e.g., ethanol or DMF) . Purity validation requires techniques such as:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold).
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via characteristic peaks (e.g., thiol proton at δ ~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching theoretical molecular weight.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats to prevent skin/eye contact .
- Engineering Controls : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical consultation .
Q. How can researchers characterize the spectroscopic properties of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and benzoxazole ring vibrations (C=N ~1600 cm⁻¹).
- UV-Vis Spectroscopy : Analyze π→π* transitions in the benzoxazole moiety (absorption ~270–300 nm).
- Single-Crystal X-ray Diffraction (XRD) : Resolve bond lengths and angles (e.g., C-S bond ~1.82 Å) for structural confirmation, as demonstrated in analogous benzo[d]oxazole derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) optimize reaction pathways for this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps to identify rate-limiting barriers. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction yields (e.g., polar aprotic solvents enhance nucleophilic thiol reactivity).
- Data Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots).
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies (e.g., IC₅₀ values in enzyme inhibition assays) while controlling for variables like solvent polarity or cell line specificity.
- Contradiction Analysis Frameworks : Apply qualitative coding (e.g., thematic analysis) to categorize discrepancies into experimental (e.g., protocol variability) vs. mechanistic (e.g., binding site polymorphism) factors .
- Dose-Response Replication : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to validate bioactivity .
Q. How can researchers design experiments to address gaps in this compound’s toxicological profile?
- Methodological Answer :
- In Vitro Tox Screens : Use HepG2 liver cells or primary hepatocytes to assess metabolic stability and cytotoxicity (LD₅₀).
- Genotoxicity Assays : Perform Ames tests (bacterial reverse mutation) or comet assays for DNA damage potential.
- Substance-Specific Data Needs : Prioritize studies on metabolites (e.g., sulfonic acid derivatives) and long-term exposure effects, as highlighted in ATSDR/EPA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
